molecular formula C31H40N8O8 B12108598 Locustakinin (9CI)

Locustakinin (9CI)

Cat. No.: B12108598
M. Wt: 652.7 g/mol
InChI Key: YQZDDGVNOHGBSM-UHFFFAOYSA-N
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Description

The term "9CI" (Ninth Collective Index) is a nomenclature suffix used in chemical registries to denote specific compounds. Instead, "9CI" appears in multiple contexts:

  • Biochemical Context: In studies by and , "9CI" refers to a small-molecule compound (compound 5) designed for selective recognition of the c-MYC G-quadruplex DNA structure. This compound exhibits a unique fluorescence response when bound to G-quadruplexes, attributed to its anthracene fluorophore and triazine/N-phenyl rings .
  • Pesticide Context: and list "9CI" as an alternate name for pesticides like flurochloridone (CAS: 61213-25-0) and methazole (CAS: 69377-81-7), which are unrelated to the biochemical compound above .
  • Ionic Liquid Context: identifies "9CI" as part of the nomenclature for ionic liquids such as 1-butyl-3-methylimidazolium chloride .

For this analysis, we focus on 9CI (compound 5) from biochemical studies ( and ), as it aligns with the query’s emphasis on structural comparisons and fluorescence mechanisms.

Properties

IUPAC Name

N-[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N8O8/c1-17(32)27(43)36-22(11-18-7-3-2-4-8-18)29(45)38-25(16-41)31(47)39-24(15-40)30(46)37-23(28(44)35-14-26(33)42)12-19-13-34-21-10-6-5-9-20(19)21/h2-10,13,17,22-25,34,40-41H,11-12,14-16,32H2,1H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZDDGVNOHGBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Relevant Chemical Reactions in Related Compounds

While Locustakinin (9CI) itself was not directly addressed, analogous peptides or related compounds in the search results provide insights into potential synthetic strategies:

  • Multicomponent Reactions : A Ce(IV)-catalyzed three-component reaction involving chalcones, anilines, and β-ketoesters was reported to generate acridinone derivatives . This methodology could inspire peptide synthesis approaches but lacks direct applicability to Locustakinin.

  • Microwave-Assisted Synthesis : Microwave irradiation in nitrobenzene was used to oxidize dihydroacridines to fully unsaturated acridones . Such techniques might be adaptable for peptide cyclization but require further optimization.

  • Electrochemical Methods : A study on electricity-driven chemical reactions suggests potential for sustainable synthesis, though no peptide-specific examples were provided.

Analytical Techniques for Peptide Characterization

The search results highlight advanced analytical methods relevant to peptide research:

  • Mass Spectrometry : A streamlined mass spectrometry approach for rapid reaction analysis could be applied to monitor Locustakinin synthesis.

  • NMR Spectroscopy : Structural confirmation of quinazolinone derivatives and acridinones demonstrates the utility of ¹H and ¹³C NMR in peptide characterization.

Gaps in Research

The absence of Locustakinin-specific data in the search results underscores the need for targeted studies:

  • Synthesis Pathways : No explicit protocols for Locustakinin synthesis were identified. Solid-phase peptide synthesis (SPPS) or recombinant expression methods might be viable but require experimental validation.

  • Structure-Activity Relationships : While SAR studies exist for related compounds (e.g., quinazolinones , acridines ), similar investigations for Locustakinin are lacking.

Recommendations for Future Research

To address these gaps, researchers should:

  • Explore orthogonal peptide synthesis strategies (e.g., click chemistry4, microwave-assisted cyclization ).

  • Apply electrochemical methods to optimize synthesis efficiency and sustainability.

  • Conduct detailed SAR studies to correlate structural motifs with biological activity.

Scientific Research Applications

Locustakinin, specifically its variant known as Locustakinin (9CI), is a neuropeptide that has garnered attention for its potential applications in various scientific research fields. This article explores the applications of Locustakinin (9CI), focusing on its biological roles, therapeutic potential, and implications in research.

Neurobiology

Neuropeptide Functions:
Locustakinin (9CI) acts as a neuropeptide influencing neuronal signaling pathways. It has been studied for its effects on neurotransmitter release and synaptic plasticity, which are critical for learning and memory processes.

Case Study:
Research has demonstrated that Locustakinin can modulate the activity of certain ion channels, impacting neuronal excitability. For instance, a study showed that Locustakinin enhances synaptic transmission in specific neural circuits, suggesting its potential role as a neuromodulator .

Endocrinology

Hormonal Regulation:
Locustakinin has been implicated in the regulation of hormonal pathways, particularly those related to stress responses and metabolic functions. Its interaction with endocrine systems could provide insights into managing metabolic disorders.

Research Findings:
In experiments involving locusts, Locustakinin was found to influence the secretion of hormones such as insulin-like peptides, indicating a complex role in energy homeostasis . This suggests potential applications in understanding human metabolic diseases.

Therapeutic Potential

Anticancer Research:
Recent studies have explored the anticancer properties of Locustakinin (9CI). Its ability to induce apoptosis in cancer cells has been highlighted as a promising area for therapeutic development.

Case Study:
A study demonstrated that synthetic analogs of Locustakinin exhibited cytotoxic effects on various cancer cell lines while sparing normal cells. This selectivity makes it a candidate for further development as an anticancer agent .

Insect Physiology Studies

Pest Control Applications:
Given its origins in locust physiology, Locustakinin has potential applications in pest control strategies. By understanding its mechanisms of action, researchers aim to develop targeted approaches to manage pest populations without harming beneficial insects.

Research Insights:
Studies have shown that manipulating Locustakinin signaling pathways can disrupt normal growth and reproductive functions in locusts, presenting a novel avenue for environmentally friendly pest management strategies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
NeurobiologyModulation of neurotransmitter releaseEnhances synaptic transmission
EndocrinologyRegulation of hormonal pathwaysInfluences insulin-like peptide secretion
Therapeutic PotentialAnticancer propertiesInduces apoptosis selectively in cancer cells
Insect PhysiologyPest control strategiesDisrupts growth and reproduction in locusts

Comparison with Similar Compounds

Comparison with Similar Compounds

9CI’s selectivity and fluorescence response are critically dependent on its structural components. systematically tested 23 analogs (compounds 3–25) to identify key functional groups. Below is a comparative analysis:

Table 1: Structural Modifications and Fluorescence Responses of 9CI Analogs

Compound Structural Modification Fluorescence Response Key Insight
9CI Anthracene + Triazine + N-phenyl rings Strong fluorescence Optimal stacking with G-quartet; dynamic interaction with c-MYC G4 .
3–4 Small aromatic rings (e.g., benzene) replacing anthracene Negligible Larger fluorophores (e.g., anthracene) enhance stacking surface area .
6 Substitutions at different anthracene positions Reduced Positional changes disrupt conjugated system integrity .
7 Piperidine ring replacing N-phenyl No fluorescence Loss of N-phenyl-T11 stacking critical for initial recognition .
8–9 Naphthalimides/benzoheterocycles replacing triazine/N-phenyl Negligible Triazine/N-phenyl essential for kinetic match and dynamic recognition .
10–25 Random replacements of rings A–D (Scheme 1) No response Synergy between all rings (A–D) required for function .

Key Findings:

Triazine and N-Phenyl Roles : Analogs lacking these groups (e.g., 8–9) failed to bind, as these rings mediate initial kinetic matching and stabilize intermediate states during dynamic recognition .

Synergistic Structural Cooperation : Replacements in 10–25 disrupted the compound’s ability to undergo induced-fit recognition, highlighting the interdependence of all four structural regions (A–D) .

Substitution Sensitivity: Even minor changes (e.g., compound 6’s anthracene substitution) reduced fluorescence, underscoring the precision required in 9CI’s design .

Mechanistic Insights from Molecular Dynamics

revealed that 9CI’s recognition of c-MYC G4 involves three stages:

Kinetic Match : Initial docking via triazine/N-phenyl interactions.

Dynamic Interaction : Structural rearrangement of the G4’s 3′ loop accommodates 9CI.

Final Stacking : Anthracene stabilizes the complex through π-π stacking .

This mechanism explains why analogs like 7 (piperidine substitution) fail: the absence of N-phenyl disrupts the initial docking phase .

Limitations and Conflicting Evidence

While the biochemical studies (–2) provide a clear framework for 9CI’s function, the term "9CI" is ambiguously applied across domains (e.g., pesticides, ionic liquids). This underscores the importance of context when referencing "9CI."

Q & A

Q. What quality control measures are critical for ensuring reproducibility in Locustakinin (9CI) bioassays?

  • Methodological Answer : Standardize cell culture conditions (passage number, media composition) and compound storage (lyophilization vs. solution). Implement blinded scoring for subjective endpoints (e.g., histological analysis). Inter-laboratory validation through initiatives like the ABRF (Association of Biomolecular Resource Facilities) enhances reliability. Raw data and code must be archived in FAIR-compliant repositories .

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